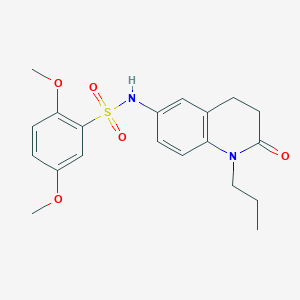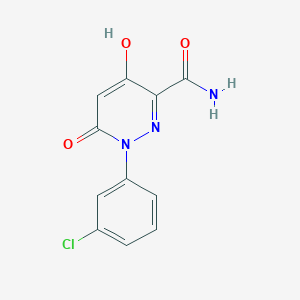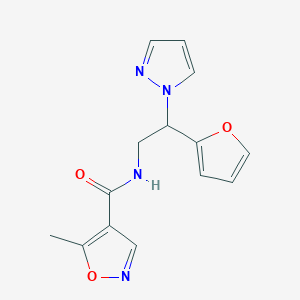![molecular formula C19H16FNO4S2 B2480724 Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899971-36-9](/img/structure/B2480724.png)
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with various reagents and conditions to introduce specific functional groups. For example, compounds with similar structures have been synthesized through reactions involving ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate and ammonium acetate in glacial acetic acid, characterized by techniques such as FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using single-crystal X-ray diffraction, revealing details like crystallization space groups, unit-cell parameters, and hydrogen bonding patterns. For instance, the analysis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided insights into its orthorhombic space group and intramolecular N–H…O hydrogen bond, forming a two-dimensional network (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Chemical stability, reactivity, and interactions with other compounds are crucial aspects. Studies on similar thiophene derivatives have explored their reactions with alkyl halides and Michael acceptors, leading to various functionalized products important for further chemical transformations (Allmendinger, 1991).
Physical Properties Analysis
Physical properties such as solubility, crystal structure, and phase behavior are determined through experimental techniques. The polysubstituted pyridines study provides an example of how crystal structure is influenced by intermolecular interactions, including C-H...O, C-H...F, and C-H...π interactions (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including acid-base behavior, reactivity towards different reagents, and the ability to form complexes with metals, are explored through targeted chemical synthesis and analysis. For example, the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were investigated to understand their interaction with metal ions (Chekanova et al., 2014).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Versatile Reagent for Fluorinated Compounds : The compound serves as a versatile reagent in the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, important intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).
- One-Pot Synthesis of Aminothiophenes : It facilitates the one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates with various aryl groups, showcasing its role in efficiently constructing thiophene derivatives (Tormyshev et al., 2006).
Material Science and Sensing Applications
- Fluorescent pH Sensors : Certain derivatives exhibit aggregation-induced emission (AIE) properties and can function as fluorescent pH sensors in solution and solid states, useful for detecting acidic and basic organic vapors (Yang et al., 2013).
Pharmacological and Biological Applications
- Antiproliferative Agents : Derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating potential as cancer therapeutics (Pawar, Pansare, & Shinde, 2018).
- Antimicrobial Activity : Novel 2-aminothiophene derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Prasad et al., 2017).
Miscellaneous Applications
- Dyeing Polyester Fibres : Derivatives have been used to synthesize disperse dyes for polyester fabrics, demonstrating good wash, perspiration, sublimation, and rub fastness ratings, though with poor photostability (Iyun et al., 2015).
Wirkmechanismus
Target of Action
The primary target of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
This compound is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
When tested in vivo, this compound has been shown to reduce the inflammatory responses in different disease models . For example, it has been found to decrease atherosclerosis by modulating foam cell formation in apolipoprotein E-deficient mice . It also prevents autoimmune diabetes in NOD mice .
Eigenschaften
IUPAC Name |
ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-2-25-19(22)17-18(16(12-26-17)13-6-4-3-5-7-13)27(23,24)21-15-10-8-14(20)9-11-15/h3-12,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWLRDGSPFZRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)


![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)





